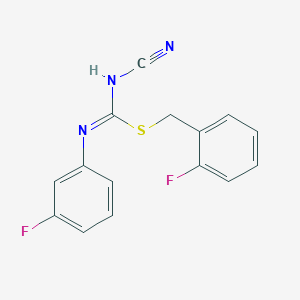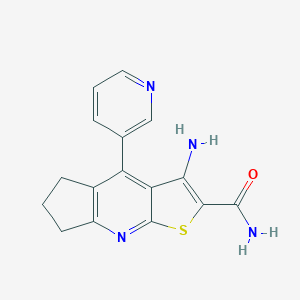
2-fluorobenzyl N'-cyano-N-(3-fluorophenyl)imidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate is an organic compound with the molecular formula C15H11F2N3S. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and reactivity.
準備方法
The synthesis of 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate typically involves the reaction of 2-fluorobenzylamine with 3-fluorobenzyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学的研究の応用
2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar compounds to 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate include:
2-fluorobenzyl N’-cyano-N-(2-fluorophenyl)carbamimidothioate: This compound has a similar structure but with the fluorine atom on the 2-position of the phenyl ring.
3-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate: This compound has the fluorine atom on the 3-position of the benzyl ring.
3-fluorobenzyl N’-cyano-N-(4-fluorophenyl)carbamimidothioate: This compound has the fluorine atom on the 4-position of the phenyl ring.
The uniqueness of 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
445385-41-1 |
|---|---|
分子式 |
C15H11F2N3S |
分子量 |
303.3g/mol |
IUPAC名 |
(2-fluorophenyl)methyl N-cyano-N'-(3-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C15H11F2N3S/c16-12-5-3-6-13(8-12)20-15(19-10-18)21-9-11-4-1-2-7-14(11)17/h1-8H,9H2,(H,19,20) |
InChIキー |
VNLKTNJJZMTOTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC(=NC2=CC(=CC=C2)F)NC#N)F |
異性体SMILES |
C1=CC=C(C(=C1)CS/C(=N/C2=CC(=CC=C2)F)/NC#N)F |
正規SMILES |
C1=CC=C(C(=C1)CSC(=NC2=CC(=CC=C2)F)NC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B460338.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(2-chlorophenyl)methanone](/img/structure/B460339.png)
![3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460341.png)
![3-amino-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460345.png)
![[3-Amino-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460346.png)
![[3-Amino-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](2-chlorophenyl)methanone](/img/structure/B460347.png)
![3-amino-4,6-diphenyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460349.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B460352.png)
![methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B460354.png)
![3-amino-4-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460355.png)
![[3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B460356.png)

![2-amino-4-(2-isopropoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460360.png)
![2-Amino-1'-[(2-chlorophenyl)methyl]-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carbonitrile](/img/structure/B460361.png)
